molecular formula C22H22ClN3O2S B2865919 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1207058-15-8

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2865919
CAS No.: 1207058-15-8
M. Wt: 427.95
InChI Key: JJSHTQIZKRYRMB-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, an imidazole ring, and a pyrrolidine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a source of nitrogen, such as ammonium acetate, under acidic or basic conditions.

    Introduction of the Chlorophenyl and Methoxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the imidazole ring acts as a nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

    Attachment of the Pyrrolidine Moiety: The final step involves the nucleophilic substitution reaction where the ethanone group is introduced, followed by the attachment of the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying thioether chemistry and imidazole-based reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The aromatic groups may interact with hydrophobic pockets in proteins, affecting their function. The thioether linkage can undergo redox reactions, influencing cellular redox states.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)propanone: Similar structure but with a propanone group instead of ethanone.

    2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of pyrrolidine.

Uniqueness

The uniqueness of 2-((1-(3-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methoxyphenyl groups, along with the imidazole and pyrrolidine rings, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2S/c1-28-19-9-7-16(8-10-19)20-14-24-22(26(20)18-6-4-5-17(23)13-18)29-15-21(27)25-11-2-3-12-25/h4-10,13-14H,2-3,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSHTQIZKRYRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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